REACTION_SMILES
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[CH3:9][C:10]([Cl:11])=[O:12].[OH:1][CH2:2][C:3]([C:4](=[O:5])[OH:6])([CH3:7])[CH3:8]>>[O:1]([CH2:2][C:3]([C:4](=[O:5])[OH:6])([CH3:7])[CH3:8])[C:10]([CH3:9])=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(CO)C(=O)O
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Name
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Type
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product
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Smiles
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CC(=O)OCC(C)(C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |